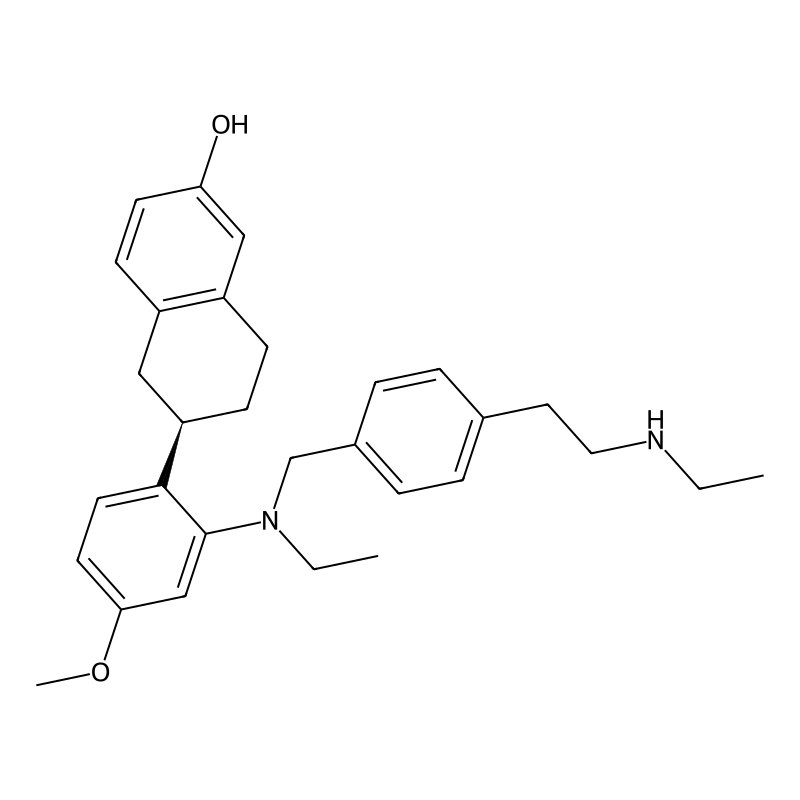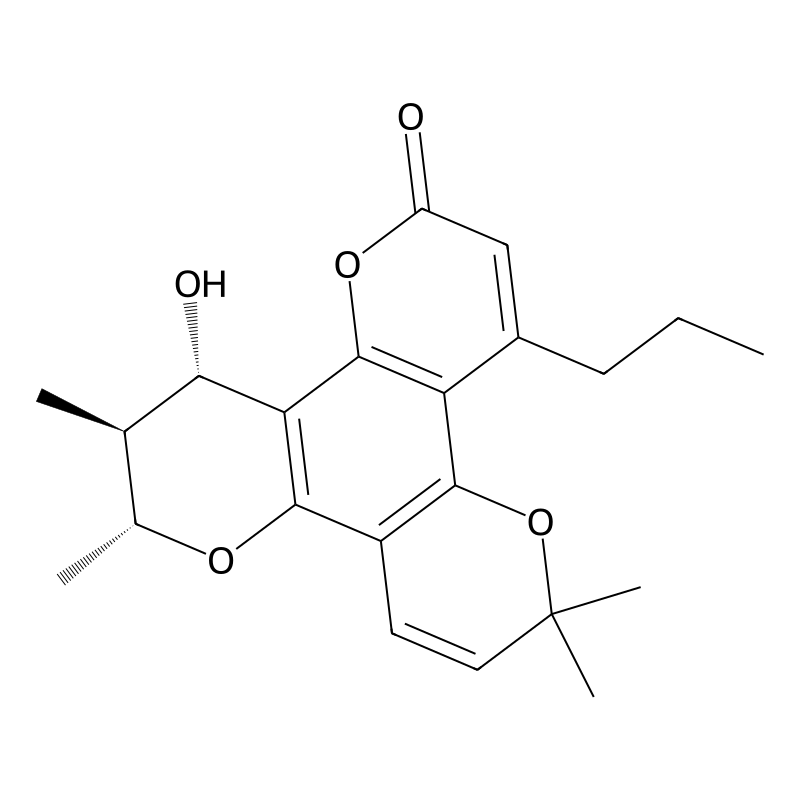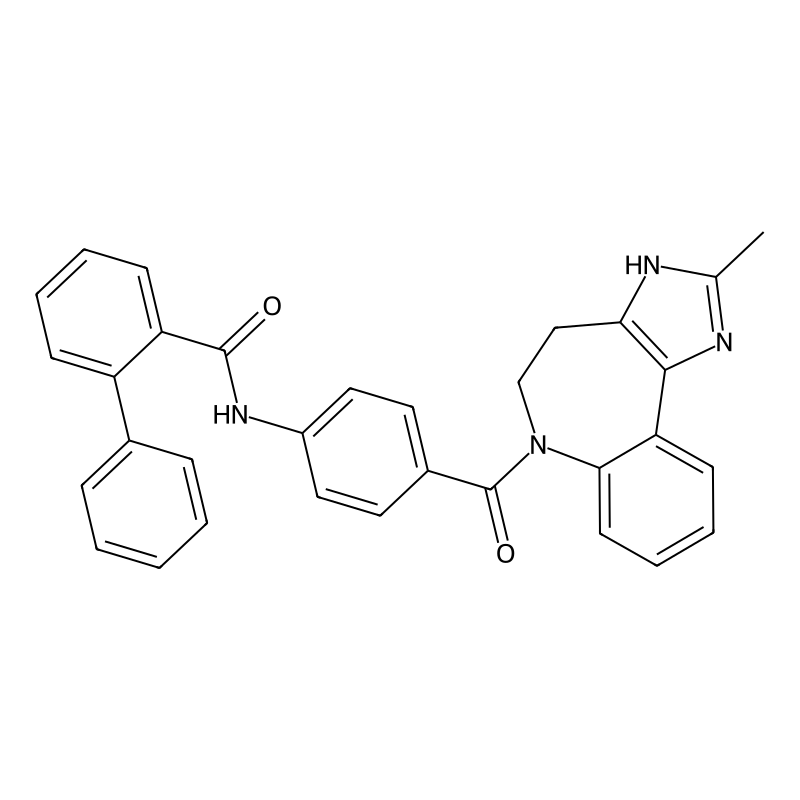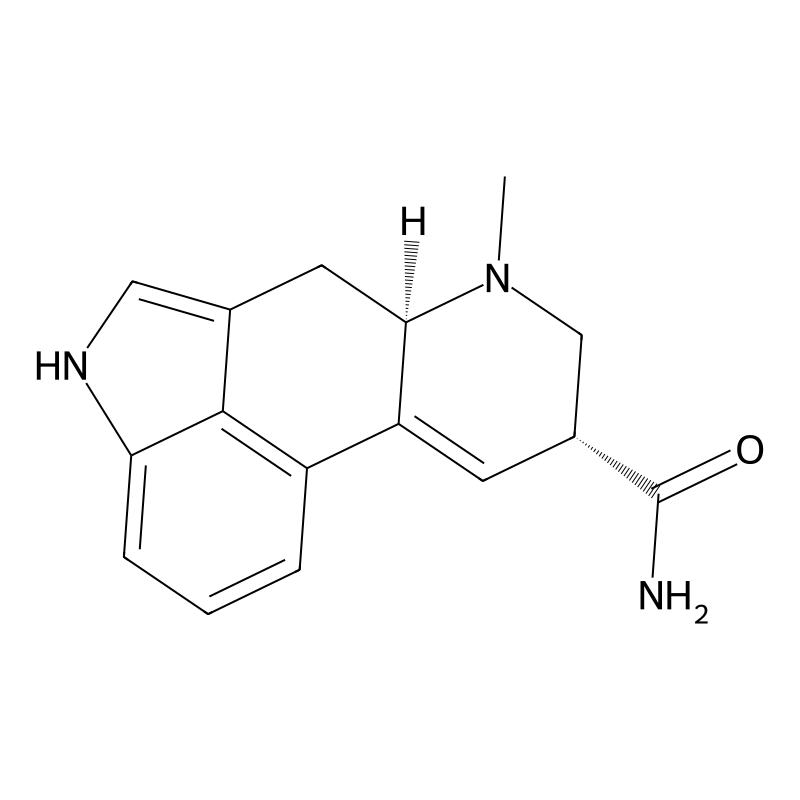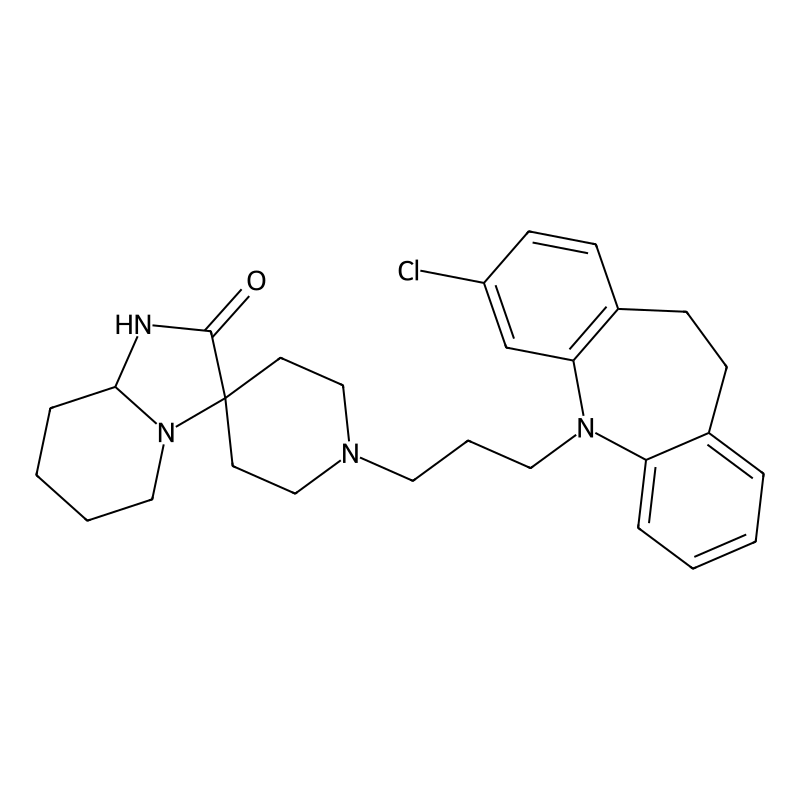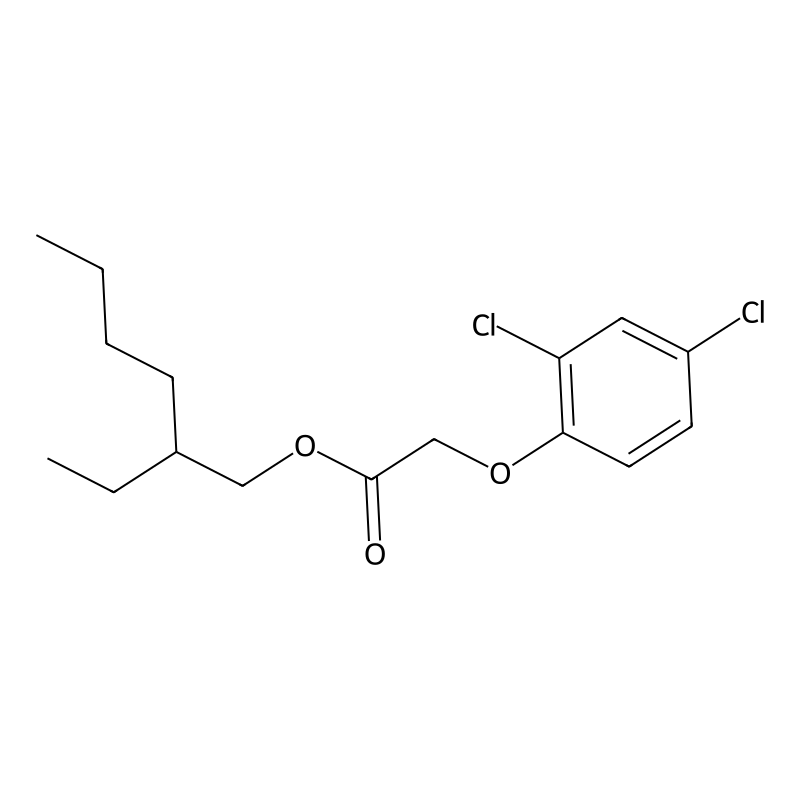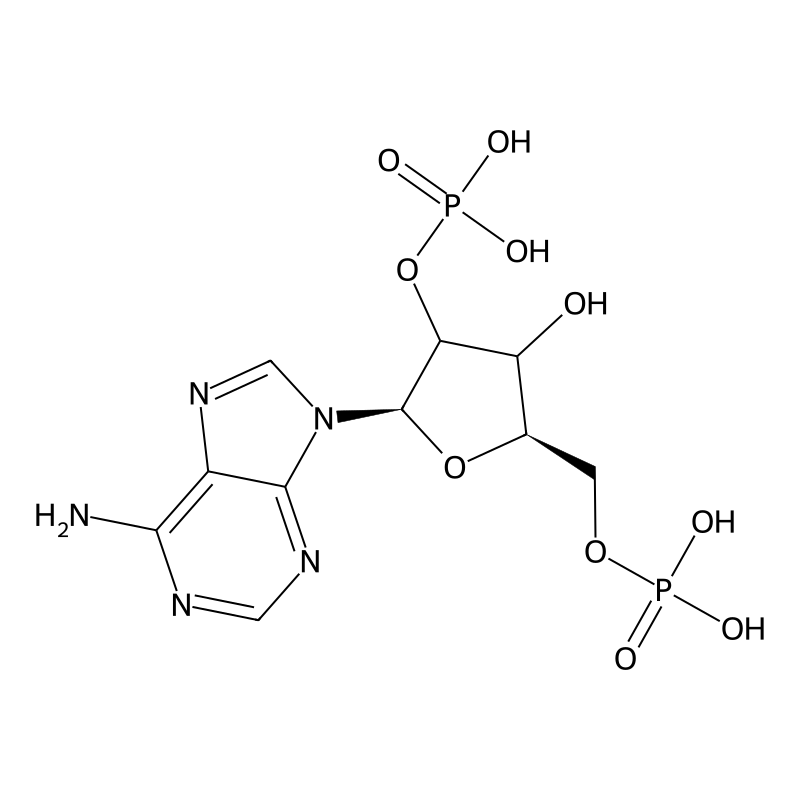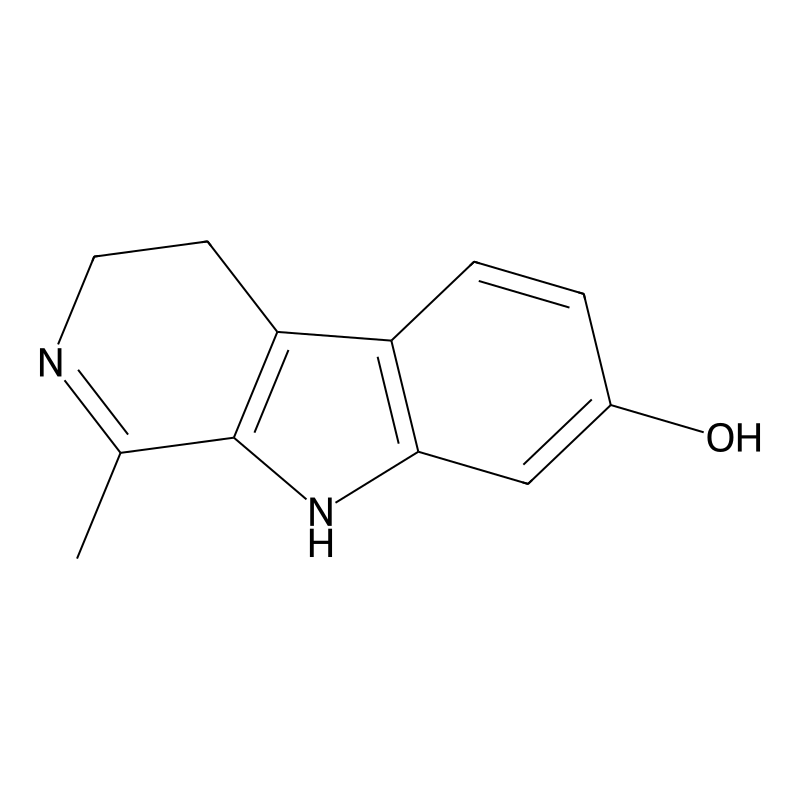3'-Azetidinomethyl-3,4-dichlorobenzophenone
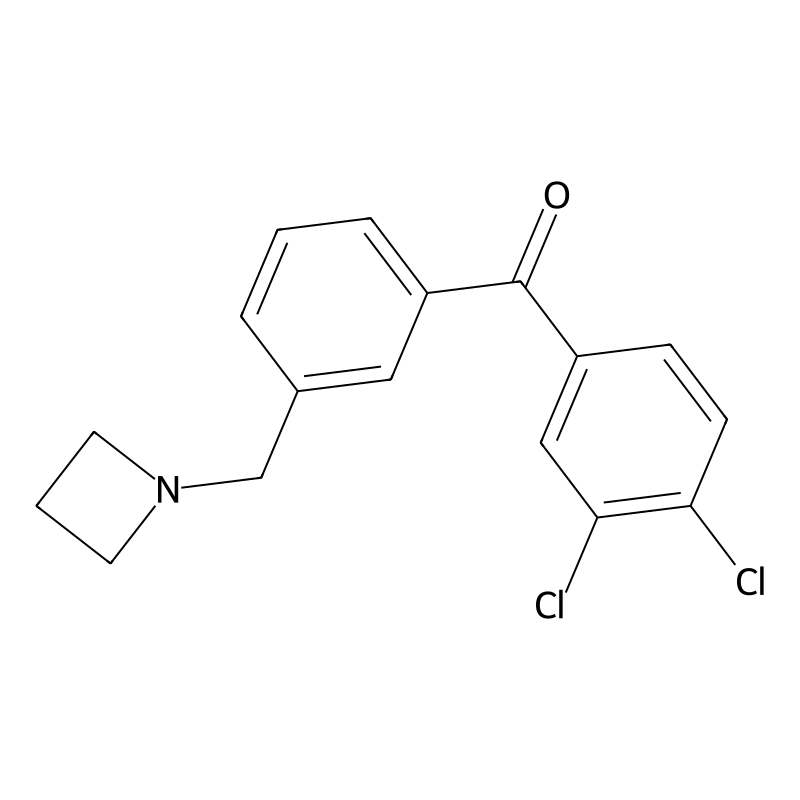
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3'-Azetidinomethyl-3,4-dichlorobenzophenone is an organic compound characterized by its unique structure, which includes a benzophenone core substituted with dichlorine and an azetidine group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 319.21 g/mol. The compound typically appears as a solid, with a melting point around 103 °C, indicating its stability under standard conditions .
The chemical reactivity of 3'-azetidinomethyl-3,4-dichlorobenzophenone can be attributed to its functional groups. The azetidine ring can undergo nucleophilic substitution reactions, while the dichlorobenzophenone moiety can participate in electrophilic aromatic substitution reactions. Additionally, the compound may engage in reactions typical of ketones, such as condensation with amines or alcohols to form various derivatives.
Research on the biological activity of 3'-azetidinomethyl-3,4-dichlorobenzophenone is limited but suggests potential pharmacological properties. Compounds with similar structures have shown promise in antimicrobial and anticancer activities. The presence of the azetidine ring may enhance its bioactivity by facilitating interactions with biological targets, although specific studies on this compound are still needed to elucidate its precise effects .
Synthesis of 3'-azetidinomethyl-3,4-dichlorobenzophenone typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions: The dichlorobenzophenone derivative is often synthesized via Friedel-Crafts acylation followed by chlorination.
- Final Coupling: The azetidine derivative is coupled with the dichlorobenzophenone to yield the final product.
These steps may involve various reagents and conditions tailored to optimize yield and purity .
3'-Azetidinomethyl-3,4-dichlorobenzophenone has potential applications in several fields:
- Pharmaceuticals: Due to its structural features, it may serve as a lead compound for drug development targeting various diseases.
- Chemical Intermediates: It can be utilized in the synthesis of more complex organic molecules in medicinal chemistry.
- Material Science: Its properties may lend themselves to applications in polymers or coatings.
Interaction studies involving 3'-azetidinomethyl-3,4-dichlorobenzophenone are essential for understanding its mechanism of action and potential therapeutic uses. Preliminary studies suggest that it may interact with specific enzymes or receptors, similar to other compounds within its class. Future research should focus on detailed binding studies and pharmacokinetics to establish its efficacy and safety profile .
Several compounds share structural similarities with 3'-azetidinomethyl-3,4-dichlorobenzophenone. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3'-Azetidinomethyl-3,5-dichlorobenzophenone | 898772-18-4 | Substituted at the 5-position instead of 4 |
| 4'-Azetidinomethyl-2,3-dichlorobenzophenone | 898756-94-0 | Different position of azetidinomethyl group |
| 2'-Azetidinomethyl-3,4-dichlorobenzophenone | 24725332 | Variation in the position of the azetidinomethyl group |
Uniqueness
The uniqueness of 3'-azetidinomethyl-3,4-dichlorobenzophenone lies in its specific combination of substituents on the benzophenone core and the azetidine functionality. This configuration may impart distinct biological activities compared to similar compounds, making it a candidate for further investigation in drug discovery and development .
